N,N-Diethyl-alpha-methyl-p-phenoxybenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine: is an organic compound with the molecular formula C18H23NO and a molar mass of 269.38 g/mol . This compound is characterized by its phenoxybenzylamine structure, which includes a phenoxy group attached to a benzylamine moiety, with additional diethyl and methyl substitutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine typically involves the reaction of 4-phenoxybenzyl chloride with N,N-diethyl-alpha-methylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine involves its interaction with specific molecular targets. The compound is known to interact with alpha-adrenergic receptors , leading to the relaxation of smooth muscle cells and the widening of blood vessels. This results in a decrease in blood pressure and increased blood flow . The compound’s effects are mediated through the inhibition of alpha-adrenergic receptor activity, which prevents the binding of endogenous agonists and reduces vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-4-phenoxybenzylamine
- N,N-Diethyl-4-phenoxybenzylamine
- N,N-Diethyl-4-(phenyldiazenyl)aniline
Comparison: N,N-Diethyl-alpha-methyl-4-phenoxybenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63991-13-9 |
---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N,N-diethyl-1-(4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-4-19(5-2)15(3)16-11-13-18(14-12-16)20-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
OOKXTIAMWIVZNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.